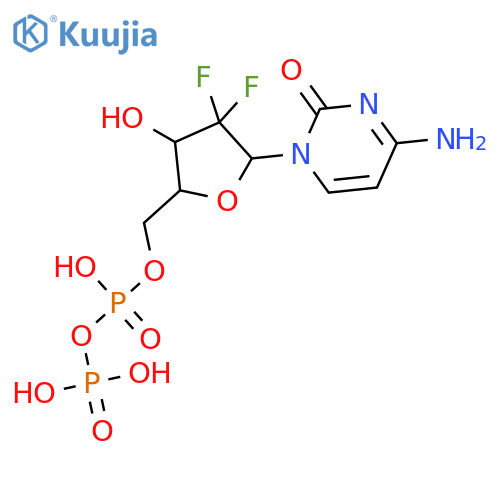Cas no 116371-66-5 (Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-)

116371-66-5 structure
商品名:Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 化学的及び物理的性質
名前と識別子
-
- Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-
- DTXSID401344657
- [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- 6FIZ684IIK
- SCHEMBL369565
- Gemcitabine 5'-diphosphate
- Q27264822
- 2'-deoxy-2',2'-difluorocytidine 5'-(trihydrogen diphosphate)
- FRQISCZGNNXEMD-QPPQHZFASA-N
- GEMCITABINE DIPHOSPHATE
- UNII-6FIZ684IIK
- DFDCDP
- GCQ
- 116371-66-5
- 2'-deoxy-2',2'-difluorocytidine 5'-diphosphate
-
- インチ: InChI=1S/C9H13F2N3O10P2/c10-9(11)6(15)4(3-22-26(20,21)24-25(17,18)19)23-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H,20,21)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
- InChIKey: FRQISCZGNNXEMD-QPPQHZFASA-N
- ほほえんだ: C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)(F)F
計算された属性
- せいみつぶんしりょう: 423.00449
- どういたいしつりょう: 423.00442394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 739
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4.1
- トポロジー分子極性表面積: 201Ų
じっけんとくせい
- PSA: 201.44
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-491531-1 mg |
Gemcitabine Diphosphate Triethylamine Salt, |
116371-66-5 | 1mg |
¥3,685.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491531-1mg |
Gemcitabine Diphosphate Triethylamine Salt, |
116371-66-5 | 1mg |
¥3685.00 | 2023-09-05 |
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 関連文献
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
116371-66-5 (Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-) 関連製品
- 110988-86-8(2'-Deoxy-2',2'-difluorocytidine 5'-triphosphate triethylammonium salt -)
- 116371-67-6(Gemcitabine monophosphate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
